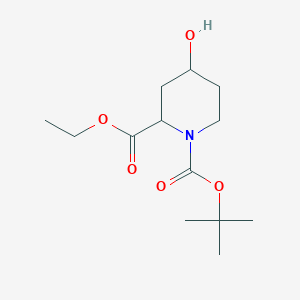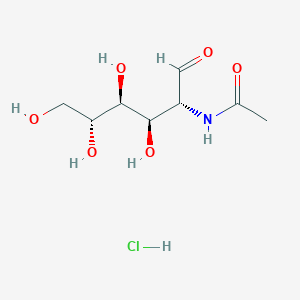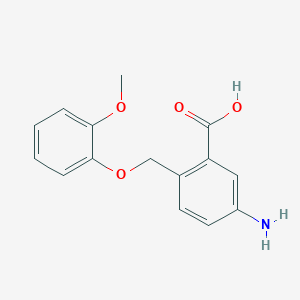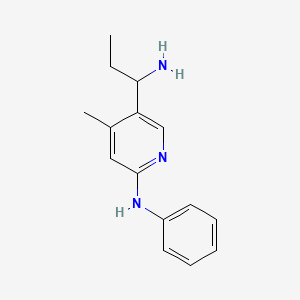
5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method is the reaction of 4-methyl-2-chloropyridine with N-phenyl-1-propanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Methyl-2-phenylpyridine: Lacks the aminopropyl group, making it less versatile in terms of hydrogen bonding and interactions.
5-(1-Aminopropyl)-2-methylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-Phenyl-4-methylpyridin-2-amine:
Uniqueness: 5-(1-Aminopropyl)-4-methyl-N-phenylpyridin-2-amine is unique due to the presence of both the aminopropyl and phenyl groups, which enhance its ability to interact with a wide range of molecular targets. This makes it a valuable compound in various fields, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(1-aminopropyl)-4-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-3-14(16)13-10-17-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18) |
InChI Key |
GHIVEZVOZNEGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)
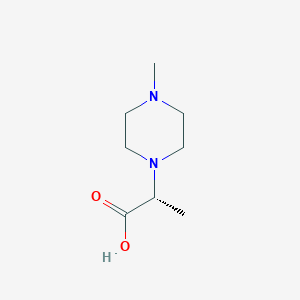
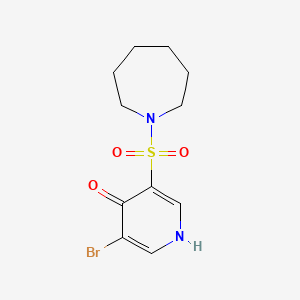
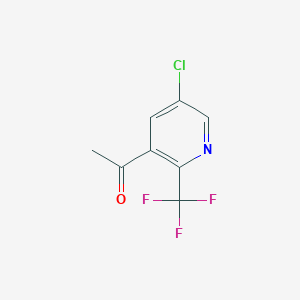
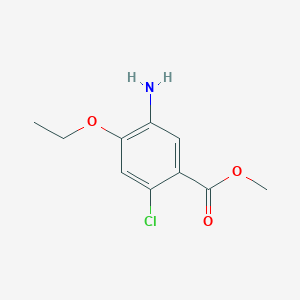
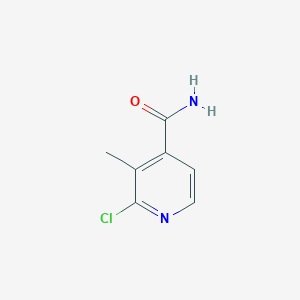
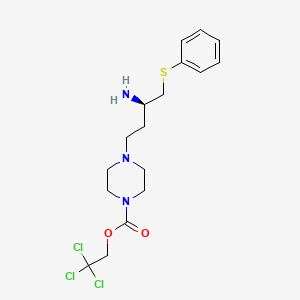
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
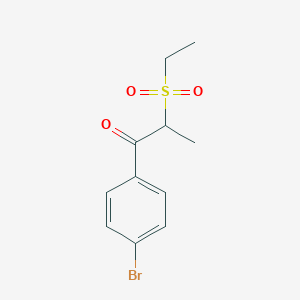
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
